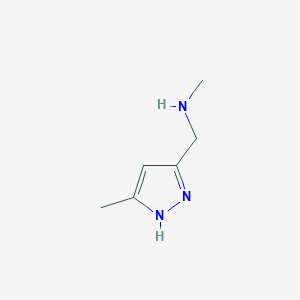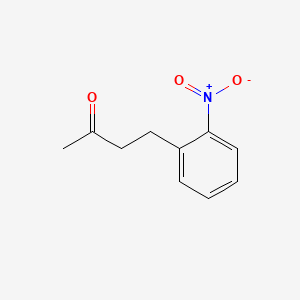
4-(2-Nitrophenyl)butan-2-one
Descripción general
Descripción
The compound 4-(2-Nitrophenyl)butan-2-one is a chemical entity that has been the subject of various research studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, and chemical reactions, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4-(4-hydroxyphenyl)butan-2-one, involves electrocatalytic hydrogenation at a nickel cathode in aqueous ethanol containing sulfuric acid, as described in one study . Another paper discusses a novel three-component one-pot synthesis of a related compound, which could provide insights into potential synthetic routes for this compound . The synthesis of geminally activated nitro dienes is also relevant, as it involves the condensation of nitro-substituted CH acids with aldehydes .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and other spectroscopic methods. For instance, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides valuable information about the spatial arrangement of atoms in the molecule . Similarly, the structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl has been characterized, which could offer comparative data for understanding the molecular geometry of this compound .
Chemical Reactions Analysis
The chemical reactions involving related compounds can shed light on the reactivity of this compound. For example, the reduction of 4-(1-nitro-2-oxocyclododecyl)butan-2-one with organoboron complexes indicates the influence of the nitro group on the reduction process . Additionally, the double functionalization of 2-amino-2′-hydroxy-1,1′-biaryls for the synthesis of 4-nitro-dibenzofurans involves nitration and cycloetherification, which could be relevant to the chemical behavior of the nitro group in this compound .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, the studies on related compounds can provide indirect information. For instance, the electrochemical properties of 4-(4-hydroxyphenyl)butan-2-one and its hydrogenation process suggest potential reactivity patterns . The crystallographic data, including space group, unit cell dimensions, and molecular geometry, contribute to the understanding of the physical properties of similar nitro-containing compounds .
Aplicaciones Científicas De Investigación
Crystallographic Structure
The crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one has been examined through x-ray analysis. This research highlights the detailed structural properties of compounds related to 4-(2-Nitrophenyl)butan-2-one (Shi & Jian, 1999).
Cytotoxic Metabolite from Terrestrial Actinomycete
A cytotoxic metabolite, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, was isolated from Streptomyces collinus and evaluated for its cytotoxic potential against various cancer cell lines. This compound demonstrates significant cytotoxic activity, emphasizing its potential in cancer research (Rather et al., 2013).
Electrochemical Conversion
Electrochemical conversion studies have been conducted on compounds like 4-(4-hydroxyphenyl)butan-2-one, highlighting their potential in electrocatalytic applications (Bryan & Grimshaw, 1997).
Anti-Inflammatory Properties
Research on 4-(6-methoxy-2-naphthyl)butan-2-one and related analogs has revealed their anti-inflammatory properties, particularly when specific lipophilic groups are present (Goudie et al., 1978).
Anti-Melanogenic Properties
4-(Phenylsulfanyl)butan-2-one has been identified as having anti-melanogenic properties. This compound inhibits melanin production and is significant in medical cosmetology (Wu et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound is known to undergo elimination and substitution reactions , suggesting that it interacts with various enzymes and substrates in the body.
Mode of Action
4-(2-Nitrophenyl)butan-2-one undergoes both substitution and elimination reactions . These reactions are of concerted SN2 type and irreversible E1cB type, respectively . The spontaneous formation of alkene from the chloride is suggested to occur by a water-promoted E1cB reaction .
Biochemical Pathways
The compound’s ability to undergo elimination and substitution reactions suggests that it may influence a variety of biochemical pathways, particularly those involving enzymatic reactions .
Pharmacokinetics
Its chemical structure and reactivity suggest that it may be absorbed and distributed throughout the body, metabolized via enzymatic reactions, and excreted through the kidneys .
Result of Action
Its ability to undergo elimination and substitution reactions suggests that it may influence a variety of cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the rate and extent of its elimination and substitution reactions .
Propiedades
IUPAC Name |
4-(2-nitrophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNWPIWCTWRCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599673 | |
| Record name | 4-(2-Nitrophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58751-62-5 | |
| Record name | 4-(2-Nitrophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)
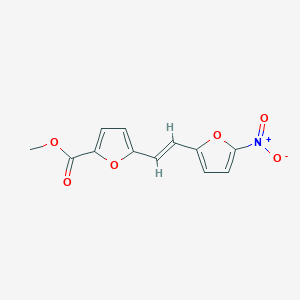
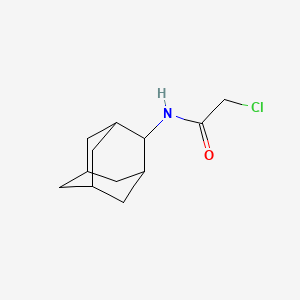
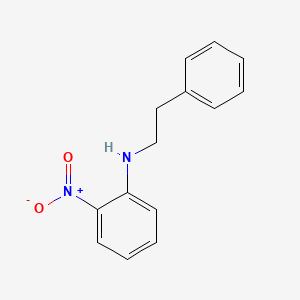
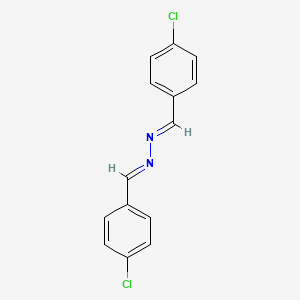
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)
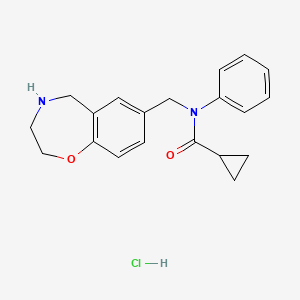

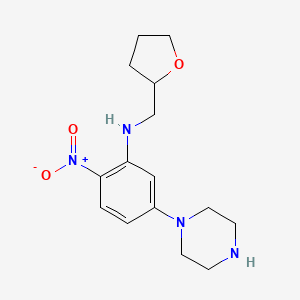
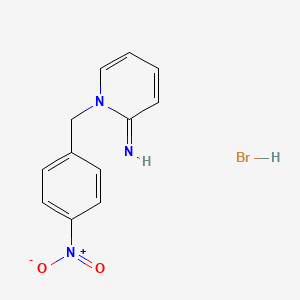
![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)
